Kinetic Comparison: MpNPT vs. MHET Turnover by Wild-Type MHETase
Wild-type Ideonella sakaiensis MHETase exhibits a Michaelis-Menten constant (Km) of 7.3 µM for its natural substrate mono-(2-hydroxyethyl) terephthalate (MHET), with a turnover number (kcat) of 11.1 ± 1.4 s⁻¹ [1]. In contrast, the chromogenic analogue MpNPT demonstrates a significantly altered kinetic profile, with reported Km values in the millimolar range and a strongly decreased turnover rate [1]. This quantitative divergence confirms MpNPT's utility as a distinct, non-natural substrate analogue for probing active-site geometry and inhibitor binding.
kcat: 11.1 s⁻¹ (MHET) vs decreased (MpNPT)
| Evidence Dimension | Enzyme Kinetics: Substrate Affinity (Km) and Catalytic Efficiency (kcat) |
|---|---|
| Target Compound Data | Km = ~100 mM (range); kcat = decreased relative to MHET (exact value not reported in abstract) |
| Comparator Or Baseline | MHET (Natural Substrate): Km = 7.3 µM; kcat = 11.1 ± 1.4 s⁻¹ |
| Quantified Difference | Km increased by >13,600-fold; kcat reduced significantly |
| Conditions | Activity assays with purified recombinant I. sakaiensis MHETase at 25°C, pH 7.5 |
Why This Matters
This data validates that MpNPT is a kinetically distinct substrate, enabling researchers to differentiate between true PET hydrolase activity and general esterase activity when screening enzymes.
- [1] Palm, G.J., Reisky, L., et al. Structure of the plastic-degrading Ideonella sakaiensis MHETase bound to a substrate. Nature Communications 10, 1717 (2019). View Source
